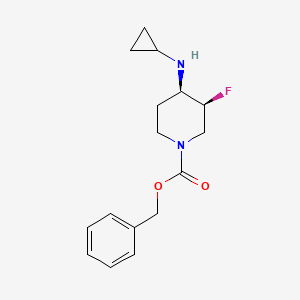

(3S,4R)-Benzyl 4-(cyclopropylamino)-3-fluoropiperidine-1-carboxylate

Description

(3S,4R)-Benzyl 4-(cyclopropylamino)-3-fluoropiperidine-1-carboxylate is a piperidine derivative featuring a benzyl carboxylate group at position 1, a fluorine atom at position 3, and a cyclopropylamino substituent at position 4. Piperidine derivatives are often explored in medicinal chemistry due to their versatility in modulating pharmacokinetic and pharmacodynamic profiles .

Properties

IUPAC Name |

benzyl (3S,4R)-4-(cyclopropylamino)-3-fluoropiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21FN2O2/c17-14-10-19(9-8-15(14)18-13-6-7-13)16(20)21-11-12-4-2-1-3-5-12/h1-5,13-15,18H,6-11H2/t14-,15+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXXHIMMQMBVVGB-LSDHHAIUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2CCN(CC2F)C(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H]([C@@H]1NC2CC2)F)C(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-Benzyl 4-(cyclopropylamino)-3-fluoropiperidine-1-carboxylate typically involves multiple steps, including the formation of the piperidine ring, introduction of the fluorine atom, and attachment of the benzyl and cyclopropylamino groups. Common synthetic routes may involve:

Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the Fluorine Atom: Fluorination can be carried out using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

Attachment of Benzyl and Cyclopropylamino Groups: These groups can be introduced through nucleophilic substitution reactions using benzyl halides and cyclopropylamines under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to scale up the production efficiently .

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-Benzyl 4-(cyclopropylamino)-3-fluoropiperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the benzyl or cyclopropylamino groups using appropriate nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Benzyl halides or cyclopropylamines in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols .

Scientific Research Applications

(3S,4R)-Benzyl 4-(cyclopropylamino)-3-fluoropiperidine-1-carboxylate has several scientific research applications:

Neuropharmacology: It is used to study the effects on neurotransmitter systems and potential therapeutic applications for neurological disorders.

Drug Development: This compound serves as a lead compound for developing new drugs with enhanced therapeutic properties.

Chemical Biology: It is utilized in probing biological pathways and understanding the molecular mechanisms of action.

Mechanism of Action

The mechanism of action of (3S,4R)-Benzyl 4-(cyclopropylamino)-3-fluoropiperidine-1-carboxylate involves its interaction with specific molecular targets in the body. It may act on neurotransmitter receptors or enzymes, modulating their activity and influencing cellular signaling pathways. Detailed studies on its binding affinity and interaction with these targets are essential to elucidate its precise mechanism .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Differences

The target compound distinguishes itself through the cyclopropylamino group at position 4, a feature absent in most analogs. Key comparisons include:

Table 1: Structural and Physicochemical Properties

Key Observations:

- Cyclopropylamino vs. Amino/Hydroxyl Groups: The cyclopropylamino group in the target compound introduces steric bulk and lipophilicity compared to smaller substituents like amino (-NH₂) or hydroxyl (-OH). This may enhance metabolic stability and membrane permeability .

- Fluorine Substitution : All compounds share a fluorine atom at position 3 or 4, which can influence electronic effects (e.g., increased electronegativity) and binding affinity in biological systems .

Stability and Reactivity

- Storage Conditions: Analogs such as (3S,4S)-Benzyl 4-amino-3-fluoropiperidine-1-carboxylate require storage in dark, inert conditions (2–8°C), suggesting sensitivity to light and oxidation . The target compound likely shares these requirements due to its benzyl carboxylate and fluorinated piperidine backbone.

- Reactivity: Piperidine carboxylates with hydroxyl groups (e.g., ) may undergo ester hydrolysis under acidic/basic conditions, whereas the cyclopropylamino group in the target compound could exhibit unique reactivity in nucleophilic or ring-opening reactions .

Biological Activity

Overview

(3S,4R)-Benzyl 4-(cyclopropylamino)-3-fluoropiperidine-1-carboxylate is a synthetic compound with significant potential in neuropharmacology and drug development. Its molecular formula is C16H21FN2O2, and it features a unique structure that contributes to its biological activity. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C16H21FN2O2

- CAS Number : 1544006-72-5

- Molecular Weight : 292.35 g/mol

The biological activity of (3S,4R)-Benzyl 4-(cyclopropylamino)-3-fluoropiperidine-1-carboxylate is primarily attributed to its interactions with neurotransmitter receptors. It modulates neurotransmitter systems, which can lead to various pharmacological effects. Detailed studies on its binding affinity to specific receptors are essential for elucidating its precise mechanism of action.

Neuropharmacological Effects

Research indicates that this compound exhibits notable activity in neuropharmacology:

- Dopaminergic Activity : It has been shown to influence dopamine receptor pathways, which are crucial in the treatment of disorders such as Parkinson's disease and schizophrenia.

- Serotonergic Modulation : The compound also interacts with serotonin receptors, potentially affecting mood and anxiety levels.

Antitumor Potential

Preliminary studies suggest that (3S,4R)-Benzyl 4-(cyclopropylamino)-3-fluoropiperidine-1-carboxylate may possess antitumor properties. It inhibits certain cancer cell lines by interfering with cell cycle regulation and promoting apoptosis.

Case Studies

-

Neurotransmitter Interaction Study :

- A study assessed the binding affinity of (3S,4R)-Benzyl 4-(cyclopropylamino)-3-fluoropiperidine-1-carboxylate to various neurotransmitter receptors.

- Results indicated significant binding to dopamine D2 and serotonin 5-HT2A receptors, suggesting its potential use in treating mood disorders and psychosis.

-

Antitumor Activity Assessment :

- In vitro experiments demonstrated that the compound inhibited the proliferation of several cancer cell lines, including breast and lung cancer cells.

- The mechanism was linked to the induction of apoptosis via the mitochondrial pathway.

Comparison with Similar Compounds

| Compound Name | Structure | Key Differences |

|---|---|---|

| (3S,4R)-Benzyl 4-(cyclopropylamino)-3-hydroxypiperidine-1-carboxylate | Structure | Lacks fluorine; different pharmacokinetics |

| (3S,4R)-Benzyl 4-(cyclopropylamino)-3-chloropiperidine-1-carboxylate | Structure | Chlorine instead of fluorine; altered receptor interaction |

| (3S,4R)-Benzyl 4-(cyclopropylamino)-3-methylpiperidine-1-carboxylate | Structure | Methyl group affects lipophilicity and receptor binding |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.